molecular formula C10H11FO2 B2598416 4-(3-Fluorophenyl)butanoic acid CAS No. 70631-88-8

4-(3-Fluorophenyl)butanoic acid

Cat. No. B2598416
M. Wt: 182.194
InChI Key: SFUDEIQDDYJRKV-UHFFFAOYSA-N
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Patent
US08889906B2

Procedure details

A solution of 4-(3-fluoro-phenyl)-4-oxo-butyric acid methyl ester (28.27 g, 134.49 mmol), hydrazine monohydrate (26.1 mL, 26.93 g, 537.96 mmol) and KOH (22.64 g, 403.47 mmol) in ethylene glycol (150 mL) was heated to reflux under argon and refluxed for 2 hours. The reaction mixture was cooled and diluted with 1.5 liters of water, 500 mL of Et2O was added, and the mixtures was acidified by addition of 6 M HCl with stirring, after which an additional 500 mL of Et2O was added. The organic layer was removed and the aqueous layer was extracted twice with 250 mL of 500 mL of Et2O/EtOAc (3:1). The combined organic layers were washed with water, saturated brine, and then dried over MgSO4. The solvent was evaporated under reduced pressure to yield a brownish oil, which was eluted through silica gel using hexanes/EtOAc (9:1). Removal of solvent under reduced pressure yielded 18.44 g (101.21 mmol, 75.26%) of 4-(3-fluoro-phenyl)-butyric acid as an oil. MS: 183 (M+H)+.
Quantity
28.27 g
Type
reactant
Reaction Step One
Quantity
26.1 mL
Type
reactant
Reaction Step One
Name
Quantity
22.64 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:15])[CH2:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[CH:9]=1)=O.O.NN.[OH-].[K+].Cl>C(O)CO.O.CCOCC>[F:14][C:10]1[CH:9]=[C:8]([CH2:6][CH2:5][CH2:4][C:3]([OH:15])=[O:2])[CH:13]=[CH:12][CH:11]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
28.27 g
Type
reactant
Smiles
COC(CCC(=O)C1=CC(=CC=C1)F)=O
Name
Quantity
26.1 mL
Type
reactant
Smiles
O.NN
Name
Quantity
22.64 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under argon
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with 250 mL of 500 mL of Et2O/EtOAc (3:1)
WASH
Type
WASH
Details
The combined organic layers were washed with water, saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a brownish oil, which
WASH
Type
WASH
Details
was eluted through silica gel
CUSTOM
Type
CUSTOM
Details
Removal of solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 101.21 mmol
AMOUNT: MASS 18.44 g
YIELD: PERCENTYIELD 75.26%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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